molecular formula C15H18N2O4 B1522198 3-(1-(Tert-butoxycarbonyl)-1H-benzo[D]imidazol-2-YL)propanoic acid CAS No. 953061-74-0

3-(1-(Tert-butoxycarbonyl)-1H-benzo[D]imidazol-2-YL)propanoic acid

货号: B1522198
CAS 编号: 953061-74-0
分子量: 290.31 g/mol
InChI 键: VOYMPBDPJJFREO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1-(Tert-butoxycarbonyl)-1H-benzo[D]imidazol-2-YL)propanoic acid (CAS: 953061-74-0, MFCD11040518) is a benzimidazole derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen of the benzimidazole ring and a propanoic acid side chain. The Boc group enhances stability during synthetic processes and modulates physicochemical properties such as lipophilicity and solubility . This compound is used as an intermediate in organic synthesis, particularly in pharmaceutical research where protected amines are critical for stepwise reactions.

属性

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-11-7-5-4-6-10(11)16-12(17)8-9-13(18)19/h4-7H,8-9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYMPBDPJJFREO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672843
Record name 3-[1-(tert-Butoxycarbonyl)-1H-benzimidazol-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953061-74-0
Record name 3-[1-(tert-Butoxycarbonyl)-1H-benzimidazol-2-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

生物活性

3-(1-(Tert-butoxycarbonyl)-1H-benzo[D]imidazol-2-YL)propanoic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

C15H18N2O3\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{3}

It contains a benzimidazole moiety, which is known for its diverse pharmacological effects. The tert-butoxycarbonyl (Boc) group enhances stability and solubility, making it a suitable candidate for drug development.

Research indicates that compounds containing benzimidazole derivatives often exhibit their biological activity through various mechanisms:

  • Inhibition of Enzymatic Activity : Some benzimidazole derivatives act as inhibitors of specific enzymes, which can lead to therapeutic effects in conditions such as cancer and inflammation.
  • Modulation of Protein-Protein Interactions : The ability to disrupt interactions between proteins such as PD-1/PD-L1 is significant in cancer immunotherapy. The compound may influence immune checkpoint pathways, enhancing T-cell responses against tumors .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antitumor ActivityPotential to inhibit tumor cell growth via PD-1/PD-L1 pathway modulation .
Antimicrobial PropertiesExhibits activity against various pathogens due to its structural properties .
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways .
ImmunomodulationEnhances immune response by blocking inhibitory signals in T-cells .

Study 1: PD-1/PD-L1 Inhibition

A study conducted on small molecule inhibitors targeting the PD-1/PD-L1 axis demonstrated that compounds similar to this compound could effectively disrupt this interaction, leading to enhanced immune responses in preclinical models. The findings suggest that such compounds could be developed into effective immunotherapeutics for cancer treatment .

Study 2: Antimicrobial Activity

In another investigation, derivatives of benzimidazole were tested for their antimicrobial efficacy. The results indicated that certain modifications to the benzimidazole structure significantly enhanced activity against Gram-positive and Gram-negative bacteria, highlighting the potential of this compound class in developing new antibiotics .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of benzimidazole derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing or donating groups significantly affects the biological activity and potency of the compound.
  • Hydrophobic Interactions : Compounds with increased hydrophobicity tend to exhibit improved binding affinity to target proteins, enhancing their therapeutic potential .

科学研究应用

Pharmaceutical Development

The compound plays a crucial role as an intermediate in the synthesis of novel pharmaceuticals. It is particularly important in the development of benzimidazole derivatives, which have shown potential therapeutic applications in treating various diseases, including cancer and infections. The Boc group facilitates the introduction of reactive functionalities that can be utilized in further synthetic transformations .

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibitors and receptor interactions. Its ability to modulate biological pathways makes it a valuable tool for researchers aiming to develop targeted treatments for specific conditions. For instance, studies have utilized it to understand the mechanisms of action of certain drugs by examining their interaction with biological macromolecules .

Drug Formulation

This compound enhances the solubility and stability of active pharmaceutical ingredients (APIs). This property is critical in drug formulation, where achieving optimal bioavailability is essential for therapeutic efficacy. The compound's role in improving drug delivery systems has been highlighted in various formulations aimed at increasing patient compliance and treatment outcomes .

Material Science

The compound is also explored in material science for developing advanced materials such as polymers and coatings. Its chemical properties allow for the modification of material characteristics, leading to improved performance in applications ranging from electronics to protective coatings. Research has focused on how these materials can be tailored for specific functionalities based on the incorporation of benzimidazole derivatives .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound. It aids in the quantification and characterization of similar compounds within complex mixtures, providing a reliable benchmark for various analytical methods including chromatography and spectrometry .

Case Study 1: Synthesis of Benzimidazole Derivatives

A study demonstrated the synthesis of several benzimidazole derivatives using this compound as an intermediate. The derivatives exhibited promising anti-cancer activity in vitro, highlighting the potential therapeutic applications of compounds derived from this acid.

Case Study 2: Enzyme Inhibition Studies

Research involving this compound has shown its effectiveness as a reversible inhibitor of certain enzymes involved in metabolic pathways. The findings suggest that modifications to the benzimidazole structure can lead to enhanced inhibitory activity, paving the way for new drug candidates targeting metabolic disorders.

相似化合物的比较

Structural Variations and Key Differences

The following table summarizes structural and functional distinctions between the target compound and its analogs:

Compound Name Key Features Linker Type Substituents Biological Activity/Application
3-(1-(Tert-butoxycarbonyl)-1H-benzo[D]imidazol-2-YL)propanoic acid (Target) Boc-protected benzimidazole, saturated propanoic acid Propanoic acid Boc on N-1, no sulfur Synthetic intermediate, potential drug precursor
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid Thioether linker, methyl group on imidazole Thioether + propanoic acid Methyl on N-1, sulfur atom Mitochondria-targeted prodrug of methimazole
(E)-3-(1H-Benzo[d]imidazol-2-yl)acrylic acid Unsaturated acrylic acid linker Acrylic acid No Boc, rigid conformation Pin1 inhibitors with restricted conformation for binding
2-Methyl-3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic acid Propenoic acid linker, nitro/trifluoromethyl substituents Propenoic acid Nitro, CF₃ on benzimidazole Not specified; likely electronic modulation
3-[(1-Ethyl-1H-benzimidazol-2-yl)thio]propanoic acid (CAS: 51099-68-4) Thioether linker, ethyl group on benzimidazole Thioether + propanoic acid Ethyl on N-1, sulfur atom Unspecified; structural analog for drug design
3-(1H-Benzo[d]imidazol-5-yl)propanoic acid (CAS: 155049-54-0) Unprotected benzimidazole, propanoic acid chain Propanoic acid No Boc, free N-H on benzimidazole Intermediate for bioactive molecules

准备方法

Synthesis of Benzimidazole Core

The benzimidazole nucleus is commonly synthesized by the condensation of o-phenylenediamine derivatives with carboxylic acids or their derivatives under acidic or microwave-assisted conditions. For example, a mixture of substituted o-phenylenediamine and an appropriate carboxylic acid can be heated in aqueous acidic media (e.g., concentrated HCl) under microwave irradiation at elevated temperatures (~210 °C) to afford the benzimidazole scaffold efficiently.

Introduction of the Propanoic Acid Side Chain

The propanoic acid moiety is typically introduced via alkylation or acylation reactions at the 2-position of the benzimidazole ring. This can be achieved by reacting the benzimidazole intermediate with a suitable haloalkanoic acid derivative or by direct coupling using carboxylate precursors under peptide coupling conditions.

Boc Protection of the Benzimidazole Nitrogen

The nitrogen atom of the benzimidazole ring is protected using tert-butoxycarbonyl (Boc) groups to enhance compound stability and solubility. The Boc protection is generally performed by treating the benzimidazole intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DIPEA in an organic solvent like DMF or dichloromethane at room temperature.

Purification and Isolation

After the reaction steps, the product mixture is typically purified by extraction, drying over anhydrous magnesium sulfate, and concentration under reduced pressure. Final purification is often achieved by reverse-phase high-performance liquid chromatography (HPLC), yielding the pure tert-butoxycarbonyl-protected benzimidazole propanoic acid.

Representative Experimental Procedure (Based on Literature)

Step Reagents & Conditions Outcome
1. Benzimidazole formation o-Phenylenediamine derivative + 3-(fluoro-4-hydroxyphenyl)propanoic acid, conc. HCl, microwave, 210 °C, 15 min Formation of benzimidazole intermediate
2. Boc protection Intermediate + Boc2O + DIPEA, DMF, 0°C to room temp, 4 hours Boc-protected benzimidazole derivative
3. Work-up Extraction with ethyl acetate, drying over MgSO4, concentration Crude product
4. Purification Reverse-phase HPLC (10-100% MeCN in water gradient) Pure 3-(1-(tert-butoxycarbonyl)-1H-benzo[D]imidazol-2-yl)propanoic acid

Analytical and Characterization Data

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Notes Reference
Benzimidazole core synthesis o-Phenylenediamine + carboxylic acid, acid catalysis, microwave heating Efficient ring closure under microwave
Propanoic acid side chain introduction Haloalkanoic acid derivatives or direct coupling Site-specific substitution at 2-position Inferred from peptide coupling methods
Boc protection Boc2O, base (DIPEA/TEA), organic solvent (DMF/DCM), room temp Enhances stability and solubility
Purification Extraction, drying, concentration, reverse-phase HPLC High purity product isolation

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields in benzimidazole formation.
  • Boc protection is crucial for improving the compound’s handling properties and downstream synthetic utility.
  • Reverse-phase HPLC purification ensures removal of side products and unreacted starting materials, critical for pharmaceutical-grade intermediates.
  • The use of mild bases and controlled temperatures during Boc protection prevents decomposition or side reactions.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(1-(tert-butoxycarbonyl)-1H-benzo[d]imidazol-2-yl)propanoic acid?

  • Methodology : The synthesis typically involves coupling tert-butoxycarbonyl (BOC)-protected benzimidazole derivatives with propanoic acid precursors. Key steps include:

  • Protection : Use of BOC groups to shield reactive amines during synthesis (e.g., tert-butyl propiolate in coupling reactions) .
  • Catalysis : Reactions often employ bases like triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate nucleophilic substitution or ester hydrolysis .
  • Purification : Final isolation via column chromatography or recrystallization to achieve >95% purity .
    • Critical Parameters : Temperature control (reflux at 80–100°C) and inert atmosphere (N₂/Ar) prevent side reactions like oxidation or deprotection .

Q. How can researchers ensure high purity of the compound post-synthesis?

  • Methodology :

  • Chromatography : Reverse-phase HPLC or silica gel chromatography with eluents like ethyl acetate/hexane (3:7 v/v) resolves impurities .
  • Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to crystallize the product, enhancing yield and purity .
    • Analytical Validation : Confirm purity via NMR (¹H/¹³C), LC-MS, and elemental analysis. Detect residual solvents (e.g., DMF) using GC-MS .

Advanced Research Questions

Q. How can stereochemical control (e.g., E/Z isomerism) be achieved during synthesis?

  • Methodology :

  • Reagent Selection : Tert-butyl propiolate favors E-isomer formation due to steric hindrance, as shown in analogous imidazole-thioacrylate syntheses .
  • Catalyst Optimization : DABCO improves E/Z selectivity (up to 8:1) compared to triethylamine by minimizing kinetic side pathways .
  • Low-Temperature Reactions : Conducting reactions at −20°C suppresses isomerization, preserving stereochemical integrity .
    • Validation : Monitor isomer ratios via analytical HPLC with chiral columns (e.g., Chiralpak AD-H) .

Q. What are the stability profiles of the tert-BOC group under varying experimental conditions?

  • Methodology :

  • Acidic Conditions : The BOC group is labile in trifluoroacetic acid (TFA)/phenol mixtures (e.g., 2 h at 25°C), enabling controlled deprotection .
  • Thermal Stability : Decomposition occurs above 150°C; store at −20°C in inert, anhydrous environments (e.g., under N₂) .
    • Contradictions : While BOC is generally acid-labile, some studies report stability in mild acidic buffers (pH 4–6), necessitating context-specific validation .

Q. How does the structural motif of this compound influence its pharmacological potential?

  • Methodology :

  • Receptor Mimicry : The benzoimidazole core and BOC-protected amine mimic neurotransmitter scaffolds (e.g., histamine or serotonin derivatives), enabling interaction with G-protein-coupled receptors (GPCRs) .
  • SAR Studies : Modify the propanoic acid side chain to enhance solubility (e.g., PEGylation) or target affinity (e.g., fluorination) .
    • Biological Assays : Test in vitro against cancer cell lines (e.g., MCF-7) using IC₅₀ assays, noting cytotoxicity thresholds >100 μM .

Key Research Gaps

  • Isomer-Specific Bioactivity : No studies differentiate E/Z isomer pharmacological effects; priority for in vivo models .
  • Long-Term Stability : Limited data on hydrolytic degradation in aqueous buffers (pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-(Tert-butoxycarbonyl)-1H-benzo[D]imidazol-2-YL)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(1-(Tert-butoxycarbonyl)-1H-benzo[D]imidazol-2-YL)propanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。